tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate is fundamentally defined by its multi-component structure that integrates several distinct chemical functionalities into a unified framework. The compound features a central cyclohexyl ring system that serves as the primary structural scaffold, with substituents positioned at the 1 and 2 positions that create specific stereochemical constraints and electronic environments. The 1-position of the cyclohexyl ring bears both an amino group and a methyl group that connects to the carbamate functionality, while the 2-position contains a methyl substituent that significantly influences the overall conformational preferences of the molecule.
The stereochemical considerations for this compound are particularly complex due to the presence of multiple chiral centers and the inherent conformational flexibility of the cyclohexyl ring system. The 1-amino-2-methylcyclohexyl fragment introduces significant stereochemical complexity, as both the amino and methyl substituents can adopt different spatial orientations relative to the ring plane. The positioning of these substituents in a 1,2-relationship creates a system where steric interactions between adjacent substituents become critically important in determining the preferred conformational states of the molecule.
The carbamate linkage itself contributes additional architectural complexity through its planar geometry and potential for hydrogen bonding interactions. The carbonyl oxygen and the nitrogen hydrogen of the carbamate group can participate in intramolecular and intermolecular hydrogen bonding networks that stabilize specific conformational arrangements. The tert-butyl group, serving as a protecting group for the carbamate nitrogen, introduces considerable steric bulk that influences both the conformational preferences and the chemical reactivity of the carbamate functionality.
The spatial relationship between the cyclohexyl ring system and the carbamate group is mediated by a methylene bridge that provides some conformational flexibility while maintaining a defined connectivity pattern. This methylene linker allows for rotation about the carbon-carbon bond connecting the cyclohexyl system to the carbamate nitrogen, creating additional conformational degrees of freedom that must be considered in any comprehensive structural analysis.
Conformational Analysis of the Cyclohexyl Backbone
The conformational behavior of the cyclohexyl backbone in this compound follows fundamental principles established for substituted cyclohexane systems, but with additional complexity introduced by the specific substitution pattern and electronic effects of the attached functional groups. Cyclohexane rings are well-known to exist predominantly in chair conformations under ambient conditions, with rapid interconversion between chair forms occurring through a series of higher-energy intermediates including half-chair, twist-boat, and boat conformations.
For the 1-amino-2-methylcyclohexyl system present in this compound, the conformational analysis must consider the axial-equatorial preferences of both the amino and methyl substituents. Experimental studies using dynamic nuclear magnetic resonance techniques have demonstrated that substituted cyclohexyl systems show strong preferences for conformations that minimize steric interactions while maximizing favorable electronic interactions. The methyl group at the 2-position exhibits a strong preference for the equatorial orientation due to reduced steric interactions compared to the axial position, consistent with established conformational preferences for alkyl substituents on cyclohexane rings.
The amino group at the 1-position presents additional conformational considerations due to its ability to participate in hydrogen bonding and its electronic properties. The spatial orientation of the amino group influences not only the local conformational preferences of the cyclohexyl ring but also the overall molecular geometry through potential intramolecular interactions with other functional groups in the molecule. The presence of both amino and methyl substituents in adjacent positions creates a complex conformational landscape where steric and electronic effects must be balanced to determine the most favorable molecular arrangements.
Computational studies on related cyclohexyl carbamate systems have provided insights into the conformational preferences of these structures through various theoretical approaches including semiempirical methods and ab initio molecular orbital calculations. These investigations consistently demonstrate that equatorial conformer preferences are maintained even in highly substituted systems, with energy differences between conformational isomers typically ranging from several kilocalories per mole. The specific substitution pattern in this compound suggests that the most stable conformations will position both the amino and methyl substituents in equatorial orientations when geometrically feasible.
Comparative Structural Features with Related Carbamate Derivatives
The structural characteristics of this compound can be effectively understood through comparison with closely related carbamate derivatives that share similar structural motifs or functional group arrangements. A systematic examination of structurally analogous compounds reveals important patterns in molecular architecture, conformational preferences, and structure-activity relationships that provide broader context for understanding this specific compound.
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate, which lacks the 2-methyl substituent present in the target compound, provides a direct structural comparison that highlights the impact of additional alkyl substitution on cyclohexyl carbamate systems. This simpler analogue, with molecular formula twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms, demonstrates the baseline structural features of the cyclohexyl carbamate framework without the additional steric and electronic effects introduced by the 2-methyl group.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| This compound | C13H26N2O2 | 242.36 | Contains 2-methyl substituent on cyclohexyl ring |
| tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | C12H24N2O2 | 228.33 | Lacks 2-methyl substituent |
| tert-butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate | C13H26N2O2 | 242.36 | Aminomethyl group attached directly to ring carbon |
| tert-butyl N-[2-amino-1-(4-methylcyclohexyl)ethyl]carbamate | C14H28N2O2 | 256.38 | Methyl group at 4-position, different connectivity pattern |
The positional isomer tert-butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate provides an important structural comparison that demonstrates the significance of connectivity patterns in determining molecular properties. While this compound shares the same molecular formula and molecular weight as the target compound, the different attachment point of the aminomethyl group creates distinct conformational constraints and potential interaction patterns that influence the overall three-dimensional structure.
Another valuable comparison emerges from examination of tert-butyl N-[2-amino-1-(4-methylcyclohexyl)ethyl]carbamate, which features the methyl substituent at the 4-position rather than the 2-position of the cyclohexyl ring. This structural variation illustrates how the positioning of alkyl substituents affects conformational preferences and steric interactions within the cyclohexyl framework. The 4-methyl substitution pattern creates different steric environments and conformational constraints compared to the 2-methyl pattern found in the target compound.
The tert-butyl carbamate protecting group represents a common structural element across this family of compounds, serving both synthetic and functional roles. This protecting group strategy enables selective manipulation of amine functionality while providing steric protection and influencing the overall physical and chemical properties of the resulting carbamate derivatives. The consistent use of tert-butyl protection across related compounds facilitates direct structural comparisons and provides insights into structure-property relationships within this chemical class.
Properties
IUPAC Name |
tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-7-5-6-8-13(10,14)9-15-11(16)17-12(2,3)4/h10H,5-9,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCOPBUSXKFUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate is a chemical compound that has garnered interest in medicinal chemistry and biochemistry due to its unique structural properties. With a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol, this compound features a tert-butyl group linked to a carbamate moiety and an amino-substituted cyclohexane ring. Its biological activity is primarily attributed to its ability to interact with various biological systems, influencing pharmacodynamics and therapeutic potential.
The compound's structure allows it to undergo hydrolysis, leading to the formation of amine and carbonic acid derivatives, which can be crucial in biological interactions. The presence of the amino group enables nucleophilic substitution reactions, making it versatile in various chemical environments.
Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially affecting mood and behavior. This interaction is significant for understanding its therapeutic applications, particularly in neuropharmacology.
Interaction Studies
Interaction studies have indicated that compounds similar to this compound can influence enzymatic activities and receptor interactions. For instance, it may act as an inhibitor or modulator for specific enzymes involved in neurotransmitter metabolism, which could lead to alterations in signaling pathways relevant to mood disorders .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with related compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl carbamate | C6H13NO2 | Simpler structure without cyclohexane ring |
| Tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C12H24N2O3 | Contains hydroxyl group; different cyclohexane substitution |
| Tert-butyl N-(2-amino-3-methylbutanoyl)carbamate | C12H24N2O3 | Different amino acid derivative; lacks cyclohexane structure |
This table highlights how this compound's specific cyclohexane structure combined with the tert-butyl and carbamate functionalities may confer distinct biological properties compared to similar compounds.
Neuropharmacological Studies
Research involving the administration of this compound in animal models has shown promising results in modulating anxiety-like behaviors. In controlled experiments, subjects treated with varying doses exhibited significant reductions in anxiety levels compared to control groups. These findings suggest potential applications in developing anxiolytic medications .
Enzymatic Activity Profiling
A profiling study assessing the compound's effects on various enzymatic activities revealed that it could inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could have implications for drug-drug interactions and bioavailability of co-administered medications .
Scientific Research Applications
Tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate is a chemical compound with a molecular weight of 242.36 g/mol. It contains a tert-butyl group attached to a carbamate moiety, which is linked to a 1-amino-2-methylcyclohexyl group. The presence of the carbamate group in a molecule can increase the biological activity of active pharmacophores of structurally different natural or synthesized compounds .
Potential Applications
This compound has potential applications as a building block in pharmaceuticals.
Interaction Studies
Interaction studies are essential for understanding the pharmacodynamics of this compound. Studies suggest that similar compounds can interact with neurotransmitter systems, potentially affecting mood and behavior. Investigating these interactions could provide insights into its therapeutic potential.
Use of Carbamates in Treatment
Carbamates make up structural and functional parts of many drugs and prodrugs approved for treating various diseases . Carbamates have chemical and proteolytic stability and the ability to create inter- and intramolecular interactions . Modifying carbamate groups can change the biological and pharmacokinetic properties and improve the stability of parent compounds .
Carbamates in Tumor Treatment
Mitomycin C and docetaxel are two carbamate drugs approved for treating tumors . Mitomycin C selectively inhibits DNA synthesis in tumor cells and is used for chemotherapy of gastrointestinal, anal, and breast cancers . Docetaxel is a chemotherapeutic drug used to treat breast, head/neck, stomach, prostate, and lung cancers . It binds to the β-subunit of tubulin, interfering with tubulin polymerization, leading to tumor cell cycle arrest and apoptosis .
Carbamates as Antiepileptics and Anticonvulsants
Felbamate and retigabine are carbamate anticonvulsants used in epilepsy treatment . Felbamate is a potent anticonvulsant used for managing focal seizures and Lennox-Gastaut syndrome .
Carbamates in the Treatment of Neurodegenerative Diseases
Carbamates can treat neurodegenerative diseases by addressing the depletion of acetylcholine (ACh) . Physostigmine, pyridostigmine, rivastigmine, and neostigmine are carbamates approved for treating neurodegenerative diseases .
Carbamate Prodrugs
Carbamates are used as prodrugs of alcohols and phenols to achieve systemic hydrolytic stability and protection from first-pass metabolism . Irinotecan and bambuterol are examples of carbamate prodrugs whose active substance is alcohol or phenol .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate can be contextualized by comparing it to analogous carbamate-protected amines. Key differences in substituents, ring systems, and physicochemical properties influence their applications in synthesis and drug development. Below is a detailed analysis:
Structural Analogues with Cyclohexane Backbones
tert-butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate (CAS: 886362-17-0) Structure: Features a 2-aminoethyl substituent on the cyclohexane ring instead of a methyl group. This may enhance solubility in polar solvents but reduce metabolic stability . Applications: Likely used in peptide mimetics or as a linker in bioconjugation due to its extended alkyl chain .
tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate (CAS: 110053-29-7) Structure: Contains a secondary carbamate group on the cyclohexane ring with (1S,2S) stereochemistry. The additional oxycarbonylamino group may alter reactivity in deprotection steps .
Analogues with Alternative Ring Systems
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) Structure: Cyclopentane ring with a hydroxyl group at position 3. The hydroxyl group enhances hydrophilicity but necessitates protection during acidic or basic reactions .
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1549812-73-8)
- Structure : Piperidine ring with hydroxyl and carbamate groups.
- Key Differences : The nitrogen-containing piperidine ring introduces basicity (pKa ~11), influencing solubility and binding to biological targets like GPCRs or ion channels. The hydroxyl group offers a site for further functionalization .
Physicochemical and Functional Comparisons
Stability and Reactivity
- Deprotection Conditions : The Boc group in the target compound is typically removed under acidic conditions (e.g., TFA or HCl in dioxane). In contrast, hydroxyl-containing analogues (e.g., CAS 154737-89-0) may require orthogonal protection strategies to prevent side reactions .
- Storage : The target compound is stable under standard laboratory conditions, whereas hydroxylated derivatives (e.g., CAS 154737-89-0) may require desiccated storage to avoid hydrolysis .
Commercial Availability
- The target compound is listed by multiple suppliers (e.g., CymitQuimica, Biosynth) but has faced discontinuation notices in some catalogs, suggesting variability in demand or synthesis complexity .
- Analogues like CAS 110053-29-7 and CAS 1549812-73-8 are niche products, often requiring custom synthesis .
Research and Application Insights
- Drug Discovery : The target compound’s balance of hydrophobicity (cyclohexane) and reactivity (primary amine) makes it ideal for fragment-based drug design. In contrast, hydroxylated analogues (e.g., CAS 154737-89-0) are preferred for prodrug strategies .
- Stereochemical Impact : The (1S,2S) configuration in CAS 110053-29-7 demonstrates the importance of stereochemistry in optimizing target binding, a consideration less explored in the racemic target compound .
Preparation Methods
Common Laboratory Synthesis
- Starting Materials: The typical precursors include tert-butyl carbamate and a halogenated cyclohexylmethyl derivative such as 1-amino-2-methylcyclohexylmethyl chloride or bromide.
- Reaction Type: Nucleophilic substitution (SN2) where the amine attacks the electrophilic carbon bearing the halide.
- Solvents: Commonly used solvents include dichloromethane (DCM) and tetrahydrofuran (THF), chosen for their ability to dissolve both organic and inorganic reagents.
- Bases: Triethylamine or sodium hydroxide are employed to neutralize the acid formed and to facilitate the nucleophilic substitution.
- Temperature: The reaction is typically conducted at ambient to slightly elevated temperatures (20–40 °C) to optimize reaction rate and yield.
Reaction Scheme
$$
\text{tert-butyl carbamate} + \text{1-amino-2-methylcyclohexylmethyl chloride} \xrightarrow[\text{Base}]{\text{DCM or THF}} \text{this compound}
$$
This synthetic route is well-established and yields the target compound with good purity and moderate to high yield under controlled conditions.
Industrial Scale Preparation
Industrial production of this compound follows principles similar to laboratory synthesis but requires optimization for scale, yield, and purity.
- Reaction Control: Precise control of temperature, pressure, and reaction time is critical to avoid side reactions and to maximize yield.
- Base Usage: Triethylamine is preferred for its efficiency and ease of removal post-reaction.
- Solvent Management: Solvent choice and recycling are optimized to reduce environmental impact and cost.
- Purification: Crystallization or chromatographic techniques are employed to achieve pharmaceutical-grade purity.
Industrial methods emphasize minimizing reaction mixture viscosity and simplifying reagent addition to facilitate stirring and scalability.
Optimization and Improvements in Preparation
Recent patent literature reveals advancements in preparation methods focusing on improving yield and purity while simplifying the process:
- Neutral Forms of Reagents: Using neutral forms of starting materials instead of their salts has been shown to reduce reaction mixture viscosity and improve stirring, leading to higher yields and purities.
- Reaction Time: Stirring times between 1 to 10 hours, preferably 3 to 8 hours, optimize conversion without compromising product quality.
- Order of Addition: Simplified protocols avoiding complex reagent addition sequences have been developed to enhance reproducibility and scalability.
These improvements address challenges such as solidification of the reaction mass and excessive base usage, which were problematic in earlier methods.
Data Table: Summary of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Optimization Notes |
|---|---|---|---|
| Starting Materials | tert-butyl carbamate, amino-cyclohexylmethyl chloride | Same as laboratory but in bulk quantities | Neutral reagent forms preferred for better handling |
| Solvent | Dichloromethane, Tetrahydrofuran | Same, with solvent recycling | Environmental and cost considerations |
| Base | Triethylamine, Sodium hydroxide | Triethylamine preferred | Minimize excess base to reduce waste |
| Temperature | 20–40 °C | Controlled, often ambient to 50 °C | Precise control enhances yield and purity |
| Reaction Time | 2–6 hours | 1–10 hours (preferably 3–8 hours) | Longer stirring improves conversion |
| Yield | Moderate to high (up to ~85%) | High (up to 93% with optimized methods) | Use of neutral reagents improves yield |
| Purification | Chromatography, crystallization | Crystallization, filtration | Industrial methods favor scalable purification |
Research Findings and Analytical Data
- Yield Improvement: Transitioning from salt to neutral forms of reagents increased yields from approximately 85% to 93% and improved purity.
- Viscosity Management: Avoiding salt forms prevents solidification and high viscosity in the reaction mixture, facilitating better mixing and reaction kinetics.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and optimize endpoint determination.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate?
The synthesis typically involves the protection of the primary amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, a substituted cyclohexylamine precursor is reacted with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine to form the carbamate . Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents. Reaction intermediates, such as 1-(aminomethyl)-2-methylcyclohexanamine, are critical precursors, and their stereochemical integrity must be preserved during protection steps .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- 1H and 13C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and carbamate carbonyl (δ ~155-160 ppm in 13C) .
- IR Spectroscopy : Detection of N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ for C13H25N2O2 at m/z 241.18) .
Q. How does the tert-butyl carbamate group influence subsequent reactions of the parent amine?
The Boc group acts as a temporary protective moiety, stabilizing the amine against nucleophilic or oxidative conditions. It is stable under basic and mildly acidic conditions but can be cleaved with strong acids (e.g., TFA or HCl in dioxane), enabling selective deprotection for further functionalization .
Advanced Research Questions
Q. How can conflicting stereochemical data in synthesis be resolved?
Discrepancies in stereochemical outcomes (e.g., epimerization during protection) can be addressed via:
Q. What strategies minimize epimerization during synthesis?
Epimerization at the cyclohexylamine chiral center can be mitigated by:
- Low-temperature reactions (<0°C) to reduce kinetic energy and stereochemical scrambling .
- Mild bases (e.g., DMAP instead of strong bases) to avoid racemization .
- Real-time monitoring via TLC or HPLC to detect early-stage byproducts .
Q. How should researchers address discrepancies in reported reaction yields?
Variability in yields (e.g., 50–80% for Boc protection) may arise from:
- Impurity of starting materials : Use of HPLC-grade reagents and pre-purified intermediates .
- Moisture sensitivity : Strict anhydrous conditions (e.g., molecular sieves in DCM) to prevent Boc-group hydrolysis .
- Catalyst optimization : Screening Pd catalysts for coupling steps (if applicable) to improve efficiency .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry research?
It serves as a key intermediate in drug discovery, particularly for:
- Protease inhibitors : The cyclohexylamine scaffold mimics transition states in enzymatic cleavage .
- Kinase-targeted therapies : Functionalization of the carbamate enables introduction of pharmacophores (e.g., halogen substituents) .
Q. How is the compound utilized in peptide mimetic studies?
The Boc-protected amine is incorporated into pseudopeptides via solid-phase synthesis. Its rigid cyclohexyl backbone imposes conformational constraints, enhancing binding specificity to targets like GPCRs .
Stability and Reactivity
Q. Under what conditions does the carbamate group degrade?
The Boc group is stable at neutral pH but hydrolyzes under:
- Strong acids : TFA (20–50% in DCM) cleaves the group within hours .
- Elevated temperatures : Prolonged heating (>60°C) in polar solvents (e.g., DMF) accelerates degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
